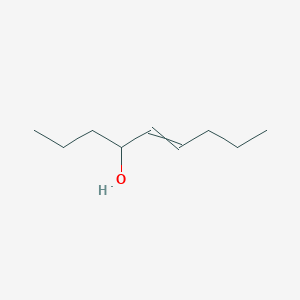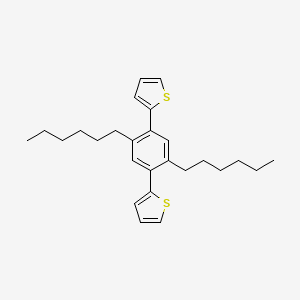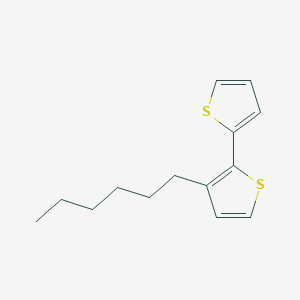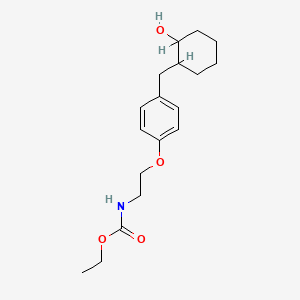
Ethyl N-(2-(4-((2-hydroxycyclohexyl)methyl)phenoxy)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(2-(4-((2-hydroxycyclohexyl)methyl)phenoxy)ethyl)carbamate is a chemical compound known for its role as an insect juvenile hormone bioanalog
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(2-(4-((2-hydroxycyclohexyl)methyl)phenoxy)ethyl)carbamate typically involves the reduction of ethyl N-(2-(4-((2-oxocyclohexyl)methyl)phenoxy)ethyl)carbamate. This reduction can be achieved using various strains of Saccharomyces cerevisiae, which have shown enantioselective reduction potential . The reaction yields the cis and trans isomers of the compound with high enantiomeric purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of bioreactors and fermentation processes involving Saccharomyces cerevisiae in different sizes, such as 250-ml shake-flasks and 1-l fermenters, has been explored . These methods ensure high yields and enantiomeric purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(2-(4-((2-hydroxycyclohexyl)methyl)phenoxy)ethyl)carbamate undergoes various chemical reactions, including reduction, oxidation, and substitution reactions. The reduction of the oxo group to a hydroxy group is a key reaction in its synthesis .
Common Reagents and Conditions
Common reagents used in the reduction of this compound include Saccharomyces cerevisiae strains, which act as biocatalysts . The reaction conditions typically involve controlled fermentation processes to achieve high yields and enantiomeric purity .
Major Products Formed
The major products formed from the reduction of ethyl N-(2-(4-((2-oxocyclohexyl)methyl)phenoxy)ethyl)carbamate are the cis and trans isomers of this compound .
Scientific Research Applications
Ethyl N-(2-(4-((2-hydroxycyclohexyl)methyl)phenoxy)ethyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl N-(2-(4-((2-hydroxycyclohexyl)methyl)phenoxy)ethyl)carbamate involves its interaction with specific molecular targets, mimicking the effects of insect juvenile hormones. This interaction disrupts the normal development and growth processes in insects, making it an effective bioanalog for pest control .
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-(2-(4-((2-oxocyclohexyl)methyl)phenoxy)ethyl)carbamate
- Other chiral insect juvenile hormone analogs derived from substituted cyclopentanol
Uniqueness
Ethyl N-(2-(4-((2-hydroxycyclohexyl)methyl)phenoxy)ethyl)carbamate is unique due to its high enantiomeric purity and specific biological activity as an insect juvenile hormone analog. Its ability to undergo enantioselective reduction with high yields sets it apart from other similar compounds .
Properties
CAS No. |
120672-45-9 |
|---|---|
Molecular Formula |
C18H27NO4 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
ethyl N-[2-[4-[(2-hydroxycyclohexyl)methyl]phenoxy]ethyl]carbamate |
InChI |
InChI=1S/C18H27NO4/c1-2-22-18(21)19-11-12-23-16-9-7-14(8-10-16)13-15-5-3-4-6-17(15)20/h7-10,15,17,20H,2-6,11-13H2,1H3,(H,19,21) |
InChI Key |
JZHZZCDSDITRIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCCOC1=CC=C(C=C1)CC2CCCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


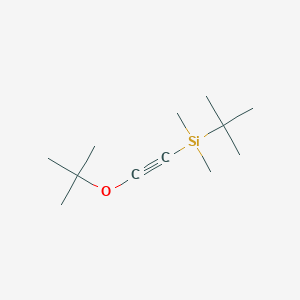
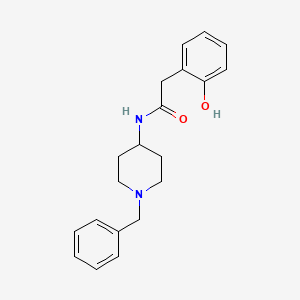
![1H-Tetrazole, 5-[(2,4-dinitrophenyl)thio]-1-phenyl-](/img/structure/B14285166.png)
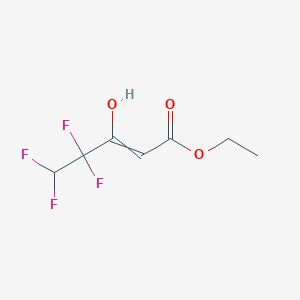
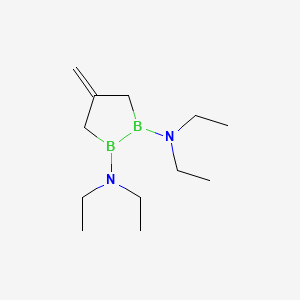
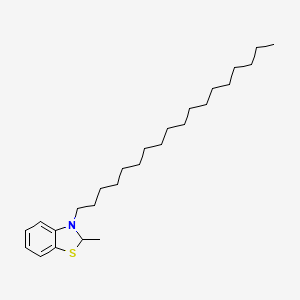
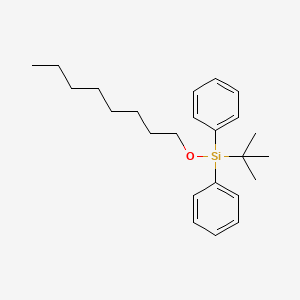
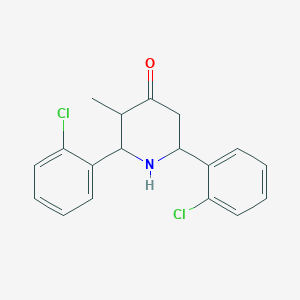
![1-[(But-1-en-1-yl)oxy]-3-butoxypropan-2-ol](/img/structure/B14285184.png)

![Methyl 3-[(fluorosulfonyl)oxy]benzoate](/img/structure/B14285194.png)
